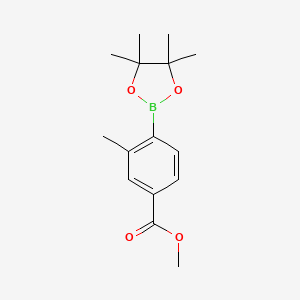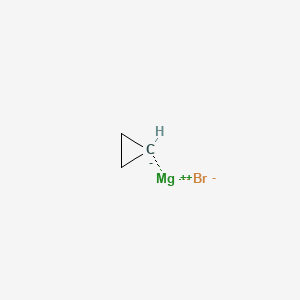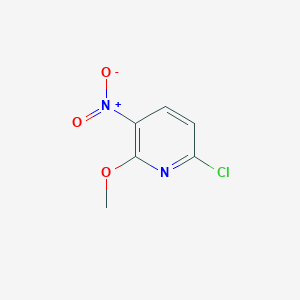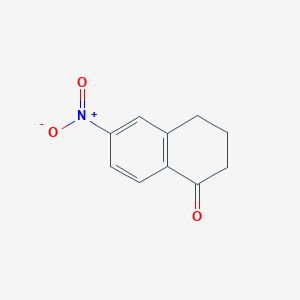
Bromuro de 2-cloro-5-yodobencilo
Descripción general
Descripción
2-Chloro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrClI. It has a molecular weight of 331.38 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-iodobenzyl bromide is 2-(bromomethyl)-1-chloro-4-iodobenzene . The InChI code is 1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Chloro-5-iodobenzyl bromide is a solid at room temperature . It has a boiling point of 94-95°C .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Compuestos Farmacéuticos
Bromuro de 2-cloro-5-yodobencilo: es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su reactividad debido a la presencia de un grupo bromometilo y un grupo yodofenilo lo convierte en un bloque de construcción versátil para la construcción de moléculas complejas. Es particularmente útil en la síntesis de moléculas que requieren anillos aromáticos halogenados, que son comunes en muchas moléculas de fármacos por sus propiedades farmacológicas .
Síntesis Orgánica: Funcionalización Bencílica
En la síntesis orgánica, This compound se utiliza para la funcionalización bencílica, donde el grupo bromometilo puede sufrir diversas reacciones de sustitución nucleofílica. Esto permite la introducción de diferentes grupos funcionales en la posición bencílica, permitiendo la síntesis de una amplia gama de compuestos orgánicos con posibles aplicaciones en el desarrollo de fármacos y otras áreas de investigación química .
Ciencia de los Materiales: Investigación de Polímeros Avanzados
Los átomos de halógeno del compuesto pueden actuar como puntos de anclaje para crear polímeros avanzados. Los investigadores en ciencia de los materiales pueden emplear This compound para modificar las propiedades superficiales de los polímeros o para crear copolímeros de bloque con funcionalidades específicas, que pueden utilizarse para crear nuevos materiales con propiedades mecánicas, térmicas o conductoras únicas .
Química Analítica: Estándares Cromatográficos
This compound: puede utilizarse como un estándar o compuesto de referencia en diversas técnicas cromatográficas. Su estructura química distintiva le permite servir como un marcador o estándar interno en el análisis cualitativo y cuantitativo de mezclas complejas, ayudando a la identificación y cuantificación de sustancias desconocidas .
Productos Farmacéuticos: Desarrollo de Agentes Antivirales y Anticancerígenos
Los átomos de yodo y bromo presentes en This compound lo convierten en un precursor para la síntesis de agentes antivirales y anticancerígenos. Los halógenos se pueden utilizar para crear compuestos que interactúan con objetivos biológicos, como proteínas o ácidos nucleicos, lo que lleva al desarrollo de nuevas terapias para diversas enfermedades .
Química Industrial: Síntesis a Gran Escala
A escala industrial, This compound se utiliza en la síntesis a gran escala de productos químicos finos e intermedios. Su reactividad y estabilidad en diversas condiciones lo hacen adecuado para procesos químicos a granel, donde se puede utilizar para producir una variedad de productos químicos de manera eficiente y rentable .
Safety and Hazards
2-Chloro-5-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H334, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements P260;P271;P280 advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCZEQSQMAKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471527 | |
| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
793695-85-9 | |
| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)




